N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)alaninamide
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Overview
Description
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)alaninamide is a complex organic compound that belongs to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)alaninamide typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with appropriate amines.
Introduction of Phenylamino Groups: The phenylamino groups are introduced by reacting the triazine core with aniline or substituted anilines under controlled conditions.
Attachment of Fluorophenylalaninamide: The final step involves the coupling of the fluorophenylalaninamide moiety to the triazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)alaninamide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives
Reduction: Reduced triazine derivatives
Substitution: Various substituted triazine derivatives
Scientific Research Applications
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)alaninamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)alaninamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4,6-tris(phenylamino)-1,3,5-triazine: Similar structure but lacks the fluorophenylalaninamide moiety.
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Contains amino groups instead of phenylamino groups.
Uniqueness
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)alaninamide is unique due to the presence of the fluorophenylalaninamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22FN7O |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(2-fluorophenyl)propanamide |
InChI |
InChI=1S/C24H22FN7O/c1-16(21(33)29-20-15-9-8-14-19(20)25)26-22-30-23(27-17-10-4-2-5-11-17)32-24(31-22)28-18-12-6-3-7-13-18/h2-16H,1H3,(H,29,33)(H3,26,27,28,30,31,32) |
InChI Key |
ACETWRRRPQQQJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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